(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
CAS No.: 300816-75-5
Cat. No.: VC4739021
Molecular Formula: C17H14N6O5
Molecular Weight: 382.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300816-75-5 |
|---|---|
| Molecular Formula | C17H14N6O5 |
| Molecular Weight | 382.336 |
| IUPAC Name | 5-amino-4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C17H14N6O5/c18-16-15(17(24)22(21-16)10-4-2-1-3-5-10)20-19-11-8-13-14(28-7-6-27-13)9-12(11)23(25)26/h1-5,8-9,21H,6-7,18H2 |
| Standard InChI Key | OORTWONFPMQVPE-HMMYKYKNSA-N |
| SMILES | C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Introduction
Structural Components
-
Pyrazolone Ring: The pyrazolone ring is a common motif in many biologically active compounds, known for its role in various pharmaceuticals, including analgesics and anti-inflammatory agents.
-
Benzo[b]14dioxine Moiety: This part of the molecule is derived from 2,3-dihydrobenzo[b] dioxine, which is a structural component found in several compounds with diverse biological activities.
-
Nitro Group: The presence of a nitro group can significantly influence the compound's reactivity and biological activity.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. Characterization methods like NMR spectroscopy, mass spectrometry, and elemental analysis are crucial for confirming the structure and purity of the compound.
Potential Biological Activities
Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of (E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b] dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one would depend on its ability to interact with biological targets, which could be evaluated through in vitro and in vivo studies.
Data and Research Findings
Given the lack of specific data on this compound, the following table provides general information on related compounds and their properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume